molecular formula C8H9ClN2O3S B7722357 2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide

2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide

Cat. No.: B7722357
M. Wt: 248.69 g/mol
InChI Key: RJWJKIYKFMICDI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfonyl-N’-hydroxyethanimidamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group attached to a chlorinated phenyl ring, along with a hydroxyethanimidamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfonyl-N’-hydroxyethanimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions (usually around 0-5°C).

    Procedure: The 4-chlorobenzenesulfonyl chloride is added to a solution of hydroxylamine hydrochloride in the presence of a base such as triethylamine. The mixture is stirred for several hours, allowing the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(4-chlorophenyl)sulfonyl-N’-hydroxyethanimidamide.

Industrial Production Methods

In an industrial setting, the production of 2-(4-chlorophenyl)sulfonyl-N’-hydroxyethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for temperature and pH control, and efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfonyl-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)sulfonyl-N’-hydroxyethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfonyl-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)sulfonyl-N’-hydroxyethanimidamide
  • 2-(4-bromophenyl)sulfonyl-N’-hydroxyethanimidamide
  • 2-(4-methylphenyl)sulfonyl-N’-hydroxyethanimidamide

Uniqueness

2-(4-chlorophenyl)sulfonyl-N’-hydroxyethanimidamide is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWJKIYKFMICDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384083
Record name 2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70661-64-2
Record name 2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70661-64-2
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